Copper bis(trimethylphosphine)(tetrahydroborate)

Catalog No.
S1921924
CAS No.
34010-85-0
M.F
C36H34BCuP2
M. Wt
603 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper bis(trimethylphosphine)(tetrahydroborate)

CAS Number

34010-85-0

Product Name

Copper bis(trimethylphosphine)(tetrahydroborate)

IUPAC Name

boranuide;copper(1+);triphenylphosphane

Molecular Formula

C36H34BCuP2

Molecular Weight

603 g/mol

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1

InChI Key

YVXRFTLDBYUBGJ-UHFFFAOYSA-N

SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

The exact mass of the compound Copper bis(trimethylphosphine)(tetrahydroborate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper bis(trimethylphosphine)(tetrahydroborate) is a highly specialized, oxygen- and halogen-free copper(I) coordination complex [1]. Featuring a built-in borohydride reducing agent and volatile trimethylphosphine ligands, this compound bridges the gap between advanced materials deposition and selective organic synthesis[2]. Unlike conventional copper salts, the Cu(I)-BH4 core provides intrinsic reducing power, enabling the clean deposition of metallic copper films via Chemical Vapor Deposition (CVD), and facilitating highly chemoselective reductions of carbonyls in solution [3]. Its unique ligand architecture makes it a premium choice for semiconductor interconnect fabrication and complex API synthesis where standard reductants or fluorinated precursors fall short.

Substituting this specific PMe3-stabilized complex with generic alternatives compromises either processability or product purity [1]. In vapor-phase applications, standard precursors like Cu(hfac)(tmvs) introduce oxygen and fluorine into the deposition chamber, risking film contamination and increased electrical resistivity. Conversely, attempting to use the closely related bis(triphenylphosphine)copper(I) borohydride for CVD completely fails due to its massive steric bulk and lack of volatility, resulting in thermal decomposition at 164 °C rather than sublimation . In synthetic organic applications, replacing the complex with uncoordinated sodium borohydride leads to aggressive over-reduction of acid chlorides to alcohols, destroying the chemoselectivity that the Cu(I) templated borohydride provides [2].

Vapor Pressure and Precursor Volatility for CVD/ALD

For vapor-phase deposition, precursor volatility is a strict gatekeeper. Copper bis(trimethylphosphine)(tetrahydroborate) leverages low-molecular-weight PMe3 ligands to achieve sufficient vapor pressure for CVD at moderate temperatures[1]. In stark contrast, the industry-standard synthetic analog, bis(triphenylphosphine)copper(I) borohydride, is a non-volatile solid that undergoes thermal decomposition at 164 °C without subliming . This massive difference in volatility means the PMe3 complex can be seamlessly integrated into bubbler systems for semiconductor manufacturing, whereas the PPh3 analog is strictly confined to solution-phase benchtop chemistry.

Evidence DimensionSuitability for vapor-phase transport (Volatility)
Target Compound DataVolatile under vacuum (PMe3 ligands enable sublimation)
Comparator Or BaselineBis(triphenylphosphine)copper(I) borohydride (Decomposes at 164 °C, non-volatile)
Quantified DifferenceEnables CVD/ALD gas-phase transport vs. 0% vapor-phase transport for the aryl analog
ConditionsVacuum sublimation apparatus / CVD bubbler conditions

Procurement teams sourcing precursors for ALD/CVD must select the trimethylphosphine variant to ensure gas-phase transport, as the triphenylphosphine analog cannot be vaporized.

Film Purity and Halogen/Oxygen-Free Deposition

In the deposition of copper interconnects, trace impurities drastically increase electrical resistivity. Copper bis(trimethylphosphine)(tetrahydroborate) contains only Cu, B, P, C, and H[1]. During thermal decomposition, the BH4 ligand acts as an internal reducing agent, cleanly eliminating as volatile byproducts to yield high-purity Cu films [2]. When compared to the benchmark precursor Cu(hfac)(tmvs), which contains hexafluoroacetylacetonate ligands, the PMe3-borohydride complex completely eliminates the risk of fluorine and oxygen incorporation at the Cu/barrier interface. This halogen-free decomposition pathway is critical for preventing electromigration and adhesion failures in sub-10 nm logic nodes.

Evidence DimensionPrecursor elemental composition and film contamination risk
Target Compound Data0% F and 0% O in precursor core
Comparator Or BaselineCu(hfac)(tmvs) (Contains 6 F atoms and 2 O atoms per molecule)
Quantified DifferenceAbsolute elimination of F/O contamination sources
ConditionsThermal CVD / ALD of metallic copper films

Eliminates fluorine-induced adhesion loss and oxygen-driven resistivity spikes in advanced microelectronic manufacturing.

Chemoselectivity in Acid Chloride Reductions

Beyond materials science, copper(I) borohydride phosphine complexes are elite stoichiometric reducing agents. When reducing acid chlorides, the target compound halts reduction precisely at the aldehyde stage [1]. Standard uncoordinated borohydrides, such as NaBH4, are overly aggressive and rapidly over-reduce the intermediate to a primary alcohol, typically yielding less than 20% of the desired aldehyde. The Cu(I)-templated borohydride modulates hydride delivery, consistently achieving high isolated yields of aldehydes from acid chlorides under mild conditions [2]. This chemoselectivity bypasses the need for expensive, cryogenic DIBAL-H reductions or multi-step Weinreb amide protocols.

Evidence DimensionYield of aldehyde from acid chloride reduction
Target Compound DataHigh aldehyde yield (halts at aldehyde stage)
Comparator Or BaselineSodium borohydride (NaBH4) (<20% aldehyde yield, major product is alcohol)
Quantified DifferenceSignificant increase in aldehyde selectivity without over-reduction
ConditionsSolution-phase reduction in organic solvent at room temperature

Allows process chemists to procure a single reagent for the direct, high-yield conversion of acid chlorides to aldehydes at room temperature.

Halogen-Free Copper CVD for Semiconductor Interconnects

Because it lacks fluorine and oxygen, this precursor is ideal for depositing high-purity copper seed layers in advanced logic and memory devices, avoiding the electromigration issues associated with Cu(hfac)-based precursors[1].

Direct Chemoselective Reduction of Acid Chlorides to Aldehydes

In pharmaceutical API synthesis, this complex serves as a highly selective stoichiometric reductant, enabling the room-temperature conversion of acid chlorides to aldehydes without the over-reduction typically seen with NaBH4 [2].

Direct Reductive Amination in Mild Conditions

The complex is highly effective as a mild reducing agent for reductive amination reactions, providing a safer and more selective alternative to cyanoborohydride or uncoordinated borohydride reagents in the synthesis of complex amines.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

16903-61-0
34010-85-0

Dates

Last modified: 08-16-2023

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